Tiapamil

Description

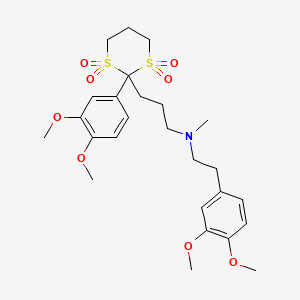

Structure

3D Structure

Properties

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-(3,4-dimethoxyphenyl)-1,1,3,3-tetraoxo-1,3-dithian-2-yl]-N-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H37NO8S2/c1-27(15-12-20-8-10-22(32-2)24(18-20)34-4)14-6-13-26(36(28,29)16-7-17-37(26,30)31)21-9-11-23(33-3)25(19-21)35-5/h8-11,18-19H,6-7,12-17H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZROUQTNYPCANTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCC1(S(=O)(=O)CCCS1(=O)=O)C2=CC(=C(C=C2)OC)OC)CCC3=CC(=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H37NO8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

57010-32-9 (hydrochloride) | |

| Record name | Tiapamil [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057010318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10205620 | |

| Record name | Tiapamil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10205620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

555.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57010-31-8 | |

| Record name | Tiapamil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57010-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tiapamil [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057010318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tiapamil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10205620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tiapamil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.992 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIAPAMIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ONY823T4J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Intricate Dance of Tiapamil with Slow Calcium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiapamil, a phenylalkylamine derivative and a structural analogue of verapamil (B1683045), is a calcium channel blocker with a significant role in cardiovascular therapeutics.[1][2][3] Its mechanism of action, particularly its interaction with slow (L-type) calcium channels (CaV1.2), is of profound interest to researchers and drug developers seeking to understand and refine cardiovascular pharmacotherapy. This technical guide provides an in-depth exploration of the molecular and cellular mechanisms by which this compound modulates slow calcium channel function, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying pathways. While specific kinetic and binding affinity data for this compound are not extensively available in publicly accessible literature, this guide draws upon established principles of phenylalkylamine action and available data for this compound and its analogues to present a comprehensive overview.

Core Mechanism of Action: State-Dependent Channel Blockade

The primary mechanism by which this compound exerts its effects on slow calcium channels is through state-dependent blockade . This means that this compound's affinity for the L-type calcium channel is not constant but varies depending on the conformational state of the channel: resting, open, or inactivated.[4] Like other phenylalkylamines, this compound preferentially binds to the open and inactivated states of the channel.[4] This property is central to its therapeutic efficacy and explains its characteristic use-dependent and voltage-dependent effects.[5][6]

The Modulated Receptor Hypothesis

The interaction of this compound with the L-type calcium channel is best explained by the Modulated Receptor Hypothesis . This model posits that the drug binds to a receptor site within the channel pore, and the accessibility and affinity of this site are modulated by the channel's conformational state. Depolarization of the cell membrane, which leads to channel opening and subsequent inactivation, increases the affinity of the channel for this compound.[5] Conversely, at hyperpolarized or resting membrane potentials, the drug dissociates from its receptor.

Quantitative Analysis of this compound's Effects

Table 1: Concentration-Dependent Effects of this compound on Ion Currents

| Ion Channel/Current | Preparation | Effect | Concentration Range/Value | Citation |

| L-type Ca2+ Current (ICa) | Isolated guinea-pig urinary bladder smooth muscle cells | Inhibition | Threshold: 1 µM, Complete block: 0.5 mM | [5] |

| Fast Na+ Inward Current | Guinea-pig papillary muscles | Inhibition (IC50) | 7 x 10-5 M (at 1 Hz stimulation) | [7] |

Note: The IC50 value for the fast Na+ inward current suggests that this compound has a dual action on both calcium and sodium channels, which may contribute to its antiarrhythmic properties.[7]

For comparison, the IC50 values for verapamil's block of L-type calcium channels are typically in the low micromolar to nanomolar range, depending on the experimental conditions.[8][9]

Signaling Pathways and Molecular Interactions

This compound, being a phenylalkylamine, is thought to access its binding site from the intracellular side of the channel. The binding site for phenylalkylamines on the α1 subunit of the L-type calcium channel has been localized to involve transmembrane segments IIIS5, IIIS6, and IVS6.[10]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Measuring ICa Block

This protocol is adapted from the methodology used to study this compound's effect on smooth muscle cells and is applicable to isolated cardiomyocytes.[5]

Objective: To determine the concentration-dependent inhibition of the L-type calcium current (ICa) by this compound and to characterize its use- and voltage-dependency.

Cell Preparation:

-

Isolate ventricular cardiomyocytes from adult rats or guinea pigs using enzymatic digestion (e.g., Langendorff perfusion with collagenase and protease).

-

Store the isolated myocytes in a high-potassium solution at 4°C.

-

Allow cells to adhere to the bottom of a recording chamber on the stage of an inverted microscope.

Solutions:

-

External Solution (in mM): 135 NaCl, 5.4 CsCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH. Tetrodotoxin (TTX, 0.01 mM) can be added to block fast sodium channels.

-

Internal (Pipette) Solution (in mM): 120 CsCl, 20 TEA-Cl, 5 Mg-ATP, 10 EGTA, 10 HEPES. pH adjusted to 7.2 with CsOH.

Recording Procedure:

-

Establish a whole-cell patch-clamp configuration.

-

Hold the membrane potential at a hyperpolarized level (e.g., -80 mV) to ensure most channels are in the resting state.

-

To measure tonic block, apply depolarizing voltage steps (e.g., to 0 mV for 200 ms) at a low frequency (e.g., 0.1 Hz) to elicit ICa.

-

After obtaining a stable baseline, perfuse the cell with increasing concentrations of this compound (e.g., 1 µM to 100 µM).

-

To assess use-dependency , increase the frequency of depolarizing pulses (e.g., to 1 Hz or 2 Hz) in the presence of this compound and observe the progressive decrease in ICa amplitude.

-

To assess voltage-dependency , vary the holding potential (e.g., from -100 mV to -40 mV) and measure the steady-state block at each potential.

Radioligand Binding Assay (Hypothetical for this compound)

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the phenylalkylamine binding site on the L-type calcium channel.

Materials:

-

Membrane preparations from a tissue rich in L-type calcium channels (e.g., rat cardiac ventricular muscle or skeletal muscle T-tubules).

-

Radiolabeled phenylalkylamine (e.g., [³H]-verapamil).

-

Unlabeled this compound.

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate the membrane preparation with a fixed concentration of the radioligand in the presence of varying concentrations of unlabeled this compound.

-

Allow the binding to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the Ki value using the Cheng-Prusoff equation.

Stereoselectivity

Phenylalkylamine calcium channel blockers are chiral molecules, and their enantiomers often exhibit different pharmacological potencies. For verapamil, the (-)-enantiomer is significantly more potent in its negative inotropic and chronotropic effects than the (+)-enantiomer.[11][12][13] Although direct studies on the stereoisomers of this compound are lacking, it is highly probable that it also exhibits stereoselectivity, with one enantiomer being more active in blocking L-type calcium channels.

Conclusion

This compound's mechanism of action on slow calcium channels is characterized by a state-dependent blockade, with preferential binding to the open and inactivated states of the channel. This leads to use- and voltage-dependent inhibition of calcium influx, which underlies its therapeutic effects in the cardiovascular system. While a comprehensive quantitative profile for this compound is not as complete as for its analogue verapamil, the available data and established principles of phenylalkylamine pharmacology provide a solid framework for understanding its cellular and molecular actions. Further research is warranted to fully elucidate the specific binding kinetics and stereoselectivity of this compound, which would aid in the development of more targeted and effective cardiovascular therapies.

References

- 1. This compound--a new calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a new calcium antagonist: hemodynamic effects in patients with acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound reduces the calcium inward current of isolated smooth muscle cells. Dependence on holding potential and pulse frequency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of the fast Na+ inward current by the Ca2+ channel blocker this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Electrophysiology of this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Human vascular to cardiac tissue selectivity of L- and T-type calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of L-type Calcium Channel Antagonists Verapamil and Diltiazem on fKv1.4ΔN Currents in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular determinants of drug binding and action on L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Stereoisomers of calcium antagonists discriminate between coronary vascular and myocardial sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Stereoselective and nonstereoselective inhibition exhibited by the enantiomers of verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Stereoisomers of calcium antagonists which differ markedly in their potencies as calcium blockers are equally effective in modulating drug transport by P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

Tiapamil: A Pharmacological Profile of a Phenylalkylamine Calcium Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Tiapamil is a phenylalkylamine calcium antagonist, structurally related to verapamil (B1683045), that functions by blocking L-type voltage-dependent calcium channels.[1][2] This action results in significant electrophysiological and hemodynamic effects, primarily characterized by a depression of atrioventricular (AV) nodal conduction and peripheral vasodilation.[3][4] Clinically, these effects translate into antiarrhythmic, antihypertensive, and antianginal properties. Pharmacokinetically, this compound is similar to verapamil, featuring extensive first-pass metabolism and low oral bioavailability.[5] However, it distinguishes itself by a primary fecal route of excretion for its metabolites, in contrast to verapamil's predominantly renal excretion.[5] Although it demonstrated a favorable therapeutic profile in clinical studies, particularly a reduced propensity for negative inotropic effects compared to verapamil, this compound remains an experimental drug that has never been commercially marketed.[2][4] This guide provides a comprehensive technical overview of its pharmacology, supported by quantitative data, experimental methodologies, and pathway visualizations.

Introduction

This compound (also known as dimeditiapramine (B1662770) or Ro 11-1781) is a Type I calcium channel blocker and a congener of verapamil.[6][7] Like other drugs in its class, its primary therapeutic actions are mediated through the modulation of calcium ion influx into cardiac and vascular smooth muscle cells.[1] Its development was driven by the search for a calcium antagonist with a similar or improved efficacy profile to verapamil but with fewer side effects, such as significant negative inotropy and hypotension.[2] Experimental and clinical studies have explored its utility in treating supraventricular tachyarrhythmias, angina pectoris, and hypertension.[2][8]

Mechanism of Action

L-Type Calcium Channel Blockade

The principal mechanism of action for this compound is the inhibition of calcium ion influx through voltage-gated L-type (slow) calcium channels.[2] These channels are critical for the electrical and contractile functions of cardiac and vascular smooth muscle cells.

-

In Cardiac Tissue: In the sinoatrial (SA) and atrioventricular (AV) nodes, the influx of Ca²⁺ is responsible for the depolarization phase of the action potential. By blocking these channels, this compound depresses the rate of rise of the action potential, which slows impulse conduction, particularly through the AV node.[1][3]

-

In Vascular Smooth Muscle: The influx of extracellular Ca²⁺ is a primary trigger for the contraction of vascular smooth muscle. This compound's inhibition of this process leads to arterial vasodilation, reducing peripheral resistance and afterload.[4]

Allosteric Modulation

Binding studies have shown that phenylalkylamines like this compound interact with the L-type calcium channel at a site distinct from that of the dihydropyridines (e.g., nitrendipine). This compound allosterically modulates the binding of dihydropyridines to their receptor site, indicating a complex interaction with the channel protein rather than simple competitive antagonism.[9] This interaction is non-competitive and suggests that this compound may stabilize the channel in a state that is less permeable to calcium ions.[9]

Pharmacodynamics

Electrophysiological Effects

This compound's primary electrophysiological effect is the depression of AV nodal conduction.[3] Intravenous administration leads to a significant and dose-dependent prolongation of the PR and A-H intervals on an electrocardiogram (ECG), without affecting the PA, HV, or QRS intervals.[3][10] This indicates a selective action on the AV node. Unlike some other antiarrhythmics, this compound does not significantly alter the effective refractory periods of the atrium, AV node, or ventricle.[3]

Table 1: Electrophysiological Effects of Intravenous this compound in Humans

| Parameter | Baseline (Control) | Post-Tiapamil (1.0-1.5 mg/kg IV) | P-value | Reference(s) |

|---|---|---|---|---|

| Heart Rate (bpm) | 77 ± 15 | 74 ± 15 | < 0.05 | [10] |

| PR Interval (ms) | 153 ± 36 | 168 ± 49 | < 0.05 | [10] |

| AH Interval (ms) | 88 ± 19 | 97 ± 23 | < 0.05 | [10] |

| HV Interval (ms) | Unchanged | Unchanged | NS | [3] |

| QRS Interval (ms) | Unchanged | Unchanged | NS | [3] |

| Atrial ERP (ms) | Unchanged | Unchanged | NS | [3] |

| AV Nodal ERP (ms) | Unchanged | Unchanged | NS | [3] |

| Ventricular ERP (ms) | Unchanged | Unchanged | NS | [3] |

(Data are presented as mean ± SD. ERP = Effective Refractory Period; NS = Not Significant.)

Hemodynamic Effects

This compound induces peripheral vasodilation, leading to a reduction in systemic vascular resistance and blood pressure.[4] In patients with acute myocardial infarction (AMI), intravenous this compound has been shown to reduce afterload without precipitating left ventricular failure.[11] It reduces heart rate and the rate-pressure product, an index of myocardial oxygen consumption, while increasing stroke volume index and ejection fraction.[12] A key finding is that this compound often achieves these effects without a significant negative inotropic (myocardial depressant) effect at therapeutic doses, a potential advantage over verapamil.[4]

Table 2: Hemodynamic Effects of Intravenous this compound in Patients with Acute Myocardial Infarction

| Parameter | Baseline (Control) | Post-Tiapamil (1 mg/kg + infusion) | P-value | Reference(s) |

|---|---|---|---|---|

| Heart Rate (bpm) | 83 ± 20 | 74 ± 19 | < 0.05 | [11][12] |

| Arterial Pressure (mmHg) | 128/87 ± 22/14 | 118/74 ± 16/11 | < 0.05 | [11][12] |

| Systemic Vascular Resistance (dyn·s·cm⁻⁵) | 1732 ± 351 | 1400 ± 350 | < 0.05 | [11][12] |

| Rate-Pressure Product | 10,695 ± 3492 | 8800 ± 2550 | < 0.05 | [11][12] |

| Stroke Volume Index (mL/m²) | 34.7 ± 12.1 | 41.6 ± 12.0 | < 0.05 | [11][12] |

| L.V. Ejection Fraction (%) | 50.1 ± 14.8 | 56.4 ± 17.4 | < 0.05 | [11][12] |

| Cardiac Index | Unchanged | Unchanged | NS | [11][12] |

(Data are presented as mean ± SD. L.V. = Left Ventricular.)

Pharmacokinetics and Metabolism

The pharmacokinetics of this compound are broadly similar to those of verapamil, characterized by high clearance and extensive first-pass metabolism.[5][13]

-

Absorption and Bioavailability : Following oral administration, this compound is rapidly and completely absorbed.[5] However, it undergoes substantial first-pass metabolism in the gut and liver, which reduces its systemic bioavailability to approximately 20%.[5]

-

Distribution : this compound has a volume of distribution of roughly twice the body weight.[5]

-

Metabolism : Biotransformation occurs primarily via N- and O-dealkylation pathways.[5] The main metabolites, including an N-desmethyl derivative, have low pharmacological activity and do not contribute significantly to the drug's effects.[5]

-

Excretion : A major difference between this compound and verapamil lies in their excretion routes. While verapamil's metabolites are mainly excreted in the urine (around 70%), this compound's metabolites are largely secreted directly into the bile and excreted in the feces.[5] After intravenous administration, 66% of the dose is found in feces, rising to 90% after oral dosing.[5] This pathway may reduce the risk of metabolite accumulation in patients with renal impairment. The elimination half-life is approximately 2.5 hours.[5]

Table 3: Pharmacokinetic Parameters of this compound vs. Verapamil

| Parameter | This compound | Verapamil | Reference(s) |

|---|---|---|---|

| Oral Bioavailability | ~20% | ~20% | [5][14] |

| Elimination Half-life (t½β) | ~2.5 hours | ~4 hours | [5][15] |

| Total Plasma Clearance | ~800 mL/min | ~800 mL/min | [5] |

| Volume of Distribution | ~2x body weight | ~2.5 L/kg | [5][15] |

| Primary Excretion Route | Fecal / Biliary (66-90%) | Renal (~70%) |[5] |

Key Experimental Methodologies

Electrophysiology Studies in Humans

The electrophysiological properties of this compound were assessed in patients undergoing cardiac catheterization.[3][10]

-

Patient Population: Studies included patients with and without coronary artery disease, but typically excluded those with sick sinus syndrome.[10]

-

Protocol:

-

Baseline Measurement: His bundle recordings and ECGs were obtained during normal sinus rhythm and after programmed atrial and ventricular pacing to measure baseline conduction intervals (PR, AH, HV, QRS) and refractory periods.[3]

-

Drug Administration: this compound was administered as a slow intravenous injection, typically at a dose of 1.0 mg/kg or 1.5 mg/kg.[3][10]

-

Post-Drug Measurement: Electrophysiological studies were repeated approximately 10-20 minutes after drug administration to assess changes in the measured parameters.[3][10]

-

-

Key Endpoints: The primary endpoints were changes in the AH and PR intervals, reflecting AV nodal conduction time.[3][10]

Hemodynamic Assessment in Acute Myocardial Infarction

The hemodynamic effects were evaluated in a randomized, double-blind, placebo-controlled trial involving patients within 12 hours of AMI onset.[11][12]

-

Patient Population: 30 patients with confirmed AMI.[11]

-

Protocol:

-

Instrumentation: Patients underwent Swan-Ganz catheterization for hemodynamic monitoring and radionuclide ventriculography (gated blood pool scans) to assess ventricular function.[11][12]

-

Baseline Measurement: Baseline hemodynamic parameters (heart rate, arterial pressure, systemic vascular resistance) and ventricular function (ejection fraction, stroke volume) were recorded.[11]

-

Drug Administration: The treatment group received an intravenous loading dose of this compound (1 mg/kg) followed by a continuous infusion (25 µg/kg/min) for an average of 36 hours. The control group received a matching placebo.[11][12]

-

Follow-up Measurement: Hemodynamic and ventricular function parameters were reassessed during the infusion and at specified time points (e.g., 24 hours).[11]

-

-

Key Endpoints: The primary endpoints included changes in systemic vascular resistance (afterload), rate-pressure product (myocardial oxygen demand), and left ventricular ejection fraction.[11][12]

Conclusion

This compound is a well-characterized phenylalkylamine calcium antagonist with potent electrophysiological and hemodynamic effects. Its selective depression of AV nodal conduction and its ability to reduce afterload with minimal negative inotropy made it a promising agent for the treatment of arrhythmias, angina, and hypertension.[2][3][4] Its unique pharmacokinetic profile, featuring primary biliary excretion, offered a potential safety advantage in patients with renal dysfunction.[5] Despite these favorable characteristics demonstrated in numerous studies, this compound was never brought to market and remains an experimental compound.[2] The extensive data gathered from its investigation, however, continue to provide valuable insights into the pharmacology of Type I calcium channel blockers and their role in cardiovascular therapy.

References

- 1. Calcium Channel Blockers: Verapamil & Diltiazem | Picmonic [picmonic.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Electrophysiology of this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acute hemodynamic effects of intravenous this compound in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. karger.com [karger.com]

- 6. The mechanism of action of calcium antagonists relative to their clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound--a new calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Acute antianginal effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The interaction of phenylalkylamine calcium channel blockers with the 1,4-dihydropyridine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Electrophysiologic changes after this compound in coronary and noncoronary patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. This compound, a new calcium antagonist: hemodynamic effects in patients with acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of calcium antagonists under development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics of conventional and slow-release verapamil - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics of verapamil in man - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure of Tiapamil Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiapamil hydrochloride is a calcium channel blocker of the phenylalkylamine class, recognized for its therapeutic applications in cardiovascular conditions. As a structural analog of verapamil (B1683045), it exerts its pharmacological effects by modulating the influx of calcium ions into cardiac and vascular smooth muscle cells. This technical guide provides a comprehensive overview of the molecular structure of this compound hydrochloride, including its physicochemical properties, spectroscopic data, and a detailed examination of its mechanism of action. The information is presented to support research, drug development, and quality control activities.

Molecular Structure and Identification

This compound hydrochloride is the hydrochloride salt of this compound. The presence of the hydrochloride moiety enhances its solubility in aqueous media.

Chemical Structure:

Table 1: Chemical Identification of this compound Hydrochloride

| Identifier | Value |

| IUPAC Name | N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-(3,4-dimethoxyphenyl)-1,1,3,3-tetraoxo-1,3-dithian-2-yl]-N-methylpropan-1-amine;hydrochloride[1] |

| CAS Number | 57010-32-9[1] |

| Chemical Formula | C26H38ClNO8S2[1] |

| Molecular Weight | 592.16 g/mol [1] |

| SMILES | CN(CCCC1(C2=CC(=C(C=C2)OC)OC)S(=O)(=O)CCCS1(=O)=O)CCC3=CC(=C(C=C3)OC)OC.Cl[1] |

| Synonyms | Ro 11-1781, Dimeditiapramine[1] |

Physicochemical Properties

The physical and chemical characteristics of this compound hydrochloride are crucial for its formulation, delivery, and interaction with biological systems.

Table 2: Physicochemical Data for this compound Hydrochloride

| Property | Value |

| Melting Point | 139.94 °C |

| Boiling Point | 750.93 °C |

| Solubility | Soluble in water |

Spectroscopic Data

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the dimethoxyphenyl groups, the methoxy (B1213986) protons (as sharp singlets), and a complex pattern of signals for the aliphatic protons in the ethyl, propyl, and dithiane ring systems. The N-methyl group would appear as a distinct singlet.

-

¹³C NMR: The carbon NMR spectrum would display signals corresponding to the aromatic carbons, the methoxy carbons, the aliphatic carbons of the chain and ring systems, and the quaternary carbon of the dithiane ring.

3.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound hydrochloride would exhibit characteristic absorption bands for its functional groups. For its close analog, verapamil hydrochloride, significant bands are observed corresponding to N-H, -CH3, and C-O-C stretches, as well as C=C aromatic stretching.

3.3. Mass Spectrometry (MS)

Mass spectrometry of this compound would show a molecular ion peak corresponding to the free base (C26H37NO8S2) and characteristic fragmentation patterns. For the related compound verapamil, the protonated molecular ion [M+H]⁺ is observed at m/z 455.3.[2]

Mechanism of Action: L-Type Calcium Channel Blockade

This compound hydrochloride functions as a calcium channel blocker, specifically targeting L-type voltage-gated calcium channels.[3] These channels are crucial for regulating calcium influx into cardiac myocytes and vascular smooth muscle cells, which in turn governs muscle contraction.

By binding to the L-type calcium channels, this compound hydrochloride inhibits the influx of calcium ions. This leads to several physiological effects:

-

In Vascular Smooth Muscle: Reduced intracellular calcium leads to relaxation of the smooth muscle, resulting in vasodilation and a decrease in peripheral resistance and blood pressure.

-

In Cardiac Muscle: A decrease in calcium influx reduces the force of myocardial contraction (negative inotropic effect).

-

In Cardiac Conduction Tissue: It slows the rate of depolarization in the sinoatrial (SA) and atrioventricular (AV) nodes, leading to a decreased heart rate (negative chronotropic effect) and slowed atrioventricular conduction.[4][5]

The following diagram illustrates the signaling pathway affected by this compound hydrochloride.

Experimental Protocols

Detailed experimental protocols are essential for the accurate synthesis, purification, and analysis of this compound hydrochloride. While a specific, publicly available, step-by-step synthesis protocol for this compound hydrochloride is not readily found, a general approach can be inferred from the synthesis of its analog, verapamil.

5.1. Synthesis (Conceptual Workflow)

The synthesis of this compound would likely involve a multi-step process. A plausible, though not experimentally verified, workflow is presented below.

5.2. Analytical Method: High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for the quantification of this compound hydrochloride and the detection of any degradation products. The following is a representative protocol based on methods for similar compounds.

Table 3: Representative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer with an ion-pairing agent) and an organic modifier (e.g., acetonitrile, methanol). For a related compound, a gradient of 0.05 mM aqueous potassium dihydrogen phosphate (pH 2.7 with orthophosphoric acid), acetonitrile, and methanol (B129727) (800:150:50 v/v/v) has been used.[6] |

| Flow Rate | 1.0 - 1.5 mL/min[6] |

| Detection | UV at approximately 240 nm[6] |

| Injection Volume | 10 - 20 µL |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

Sample Preparation:

-

Accurately weigh and dissolve the this compound hydrochloride standard or sample in a suitable diluent (e.g., mobile phase).

-

Prepare a series of calibration standards of known concentrations.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

Validation Parameters: The method should be validated according to ICH guidelines for linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ).

Conclusion

This technical guide provides a foundational understanding of the molecular structure and properties of this compound hydrochloride. The presented data and conceptual protocols are intended to serve as a valuable resource for researchers and professionals in the pharmaceutical sciences. Further experimental work is necessary to obtain and publish detailed spectroscopic and synthetic data to build upon this knowledge base.

References

- 1. This compound hydrochloride anhydrous | C26H38ClNO8S2 | CID 6917759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Calcium channel blocker - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

Pharmacodynamics of Tiapamil in Cardiovascular Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiapamil is a calcium channel blocker, a class of drugs with significant applications in the management of various cardiovascular disorders.[1][2][3] As a verapamil (B1683045) analogue, this compound exerts its effects by modulating calcium ion influx through slow L-type calcium channels, a fundamental process in the regulation of cardiovascular function.[1][4][5] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, with a focus on its actions in preclinical cardiovascular models. The information presented herein is intended to support further research and development of this and similar cardiovascular agents.

Mechanism of Action

This compound is classified as a Type I calcium antagonist, similar to verapamil and diltiazem.[1] Its primary mechanism of action involves the inhibition of calcium influx into cardiac and vascular smooth muscle cells.[4][5] This action is crucial as intracellular calcium concentration is a key determinant of myocardial contractility, heart rate, and vascular tone. By blocking the L-type calcium channels, this compound leads to a reduction in the availability of free calcium ions within the cell, resulting in several downstream effects.

In vascular smooth muscle, the decreased intracellular calcium concentration leads to vasodilation and a subsequent reduction in total peripheral resistance.[6] In the heart, this compound's effects are multifaceted. It exhibits a negative chronotropic effect by slowing the sinoatrial (SA) node pacemaker activity and a negative dromotropic effect by prolonging atrioventricular (AV) nodal conduction.[2][7] While it has an intrinsic negative inotropic (contractility-reducing) action, this is often counteracted in vivo by the reduction in afterload.[5] Some studies also suggest that this compound may inhibit the fast sodium inward current, which could contribute to its antiarrhythmic properties.[8]

Pharmacodynamic Effects in Cardiovascular Models

Hemodynamic Effects

This compound consistently demonstrates significant hemodynamic effects across various preclinical and clinical models. Its primary actions include reductions in blood pressure and heart rate, alongside an increase in coronary blood flow.[9]

Table 1: Hemodynamic Effects of this compound in Various Models

| Parameter | Model | Dose | Route | Key Findings | Reference |

| Mean Arterial Pressure (MAP) | Anesthetized Open-Chest Dogs | Increasing doses | IV | Dose-dependent decrease. | [9] |

| Conscious Spontaneously Hypertensive Rats (SHR) | Not specified | Oral | Dose-dependent reduction. | [10] | |

| Patients with Essential Hypertension | 600 mg (single dose) | Oral | 14% decrease 1 hour post-dose. | [6] | |

| Patients with Essential Hypertension | Mean 980 mg/day (chronic) | Oral | 11% reduction at rest. | [6] | |

| Heart Rate (HR) | Anesthetized Open-Chest Dogs | Increasing doses | IV | Decrease. | [9] |

| Patients with Acute Myocardial Infarction | 1 mg/kg followed by 25 µg/kg/min | IV | Reduced from 83 to 74 beats/min. | [11] | |

| Patients with Essential Hypertension | 600 mg (single dose) | Oral | 7% increase. | [6] | |

| Patients with Essential Hypertension | Mean 980 mg/day (chronic) | Oral | Small reduction. | [6] | |

| Coronary Blood Flow | Anesthetized Open-Chest Dogs | Increasing doses | IV | Increase. | [9] |

| Total Peripheral Resistance (TPR) | Anesthetized Open-Chest Dogs | Increasing doses | IV | Decrease. | [9] |

| Patients with Essential Hypertension | 600 mg (single dose) | Oral | 21% decrease. | [6] | |

| Patients with Essential Hypertension | Mean 980 mg/day (chronic) | Oral | Modest reduction. | [6] | |

| Cardiac Output (CO) | Anesthetized Open-Chest Dogs | 2 mg/kg | IV | Increase. | [12] |

| Patients with Essential Hypertension | 600 mg (single dose) | Oral | 11% increase. | [6] | |

| Stroke Volume (SV) | Anesthetized Open-Chest Dogs | 2 mg/kg | IV | Increase. | [12] |

Electrophysiological Effects

This compound exerts significant effects on the cardiac conduction system, primarily by slowing AV nodal conduction.[2][7]

Table 2: Electrophysiological Effects of this compound

| Parameter | Model | Dose | Route | Key Findings | Reference |

| P-R Interval | Humans | 1 mg/kg | IV | Significant prolongation. | [7] |

| Humans | 1 or 1.5 mg/kg | IV | Increased from 153 to 168 ms. | [13] | |

| A-H Interval | Humans | 1 mg/kg | IV | Lengthening. | [7] |

| Humans | 1 or 1.5 mg/kg | IV | Increased from 88 to 97 ms. | [13] | |

| QRS, P-A, H-V Intervals | Humans | 1 mg/kg | IV | Unchanged. | [7] |

| R-R Interval | Humans | 1 mg/kg | IV | Significantly shortened. | [7] |

| Effective Refractory Periods (Atrium, AV Node, Ventricle) | Humans | 1 mg/kg | IV | No statistically significant effect. | [7] |

| AV Nodal Conduction | Humans | Not specified | Not specified | Slowing of conduction and prolongation of the refractory period. | [2] |

Effects in Myocardial Ischemia and Infarction Models

This compound has shown protective effects in models of myocardial ischemia and infarction.

Table 3: Effects of this compound in Myocardial Ischemia/Infarction Models

| Parameter | Model | Dose | Route | Key Findings | Reference |

| ST-Segment Elevation | Anesthetized Open-Chest Dogs (transient LAD occlusion) | Not specified | IV | Reduced. | [9] |

| Infarct Size | Dogs (thrombotic LAD occlusion) | Not specified | Not specified | Reduced by 48% (9.5% in treated vs. 19.7% in control). | [14] |

| Ventricular Fibrillation | Anesthetized Open-Chest Dogs (LAD occlusion) | 2 mg/kg | IV | Prevented during occlusion (0% vs. 82% in control). | [12][15] |

| Ventricular Fibrillation | Anesthetized Open-Chest Dogs (reperfusion) | 2 mg/kg | IV | Reduced incidence (9% vs. 77% in control). | [12][15] |

| Left Ventricular Ejection Fraction | Patients with Acute Myocardial Infarction | 1 mg/kg followed by 25 µg/kg/min | IV | Increased from 50.1% to 56.4%. | [11] |

Experimental Protocols

In Vivo Model of Myocardial Infarction in Dogs

A commonly used model to assess the cardioprotective effects of drugs like this compound involves the occlusion of a coronary artery in dogs.[12][14]

-

Animal Model: Mongrel dogs of either sex.

-

Anesthesia: Anesthesia is induced and maintained throughout the experiment.

-

Surgical Procedure: A thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is isolated.

-

Induction of Ischemia/Infarction:

-

Drug Administration: this compound (e.g., 2 mg/kg) or a placebo is administered intravenously before the occlusion.[12]

-

Measurements:

-

Hemodynamics: Blood pressure, heart rate, cardiac output, and other parameters are continuously monitored.

-

Electrocardiogram (ECG): Monitored for arrhythmias and ST-segment changes.

-

Infarct Size Assessment: At the end of the study, the heart is excised, and the necrotic tissue is delineated using triphenyl tetrazolium chloride staining and measured.[14]

-

In Vitro Assessment of Calcium Channel Blocking Activity

The potency of calcium channel blockers can be assessed in vitro using isolated tissue preparations.[10]

-

Tissue Preparation: Aorta is isolated from rats.

-

Experimental Setup: The aortic tissue is mounted in an organ bath containing a physiological salt solution.

-

Induction of Contraction: The tissue is stimulated to contract, for example, by depolarization with a high potassium solution, which opens voltage-gated calcium channels.

-

Measurement of Calcium Influx: The influx of radioactive calcium (⁴⁵Ca²⁺) into the tissue is measured in the presence and absence of the test compound (this compound).

-

Data Analysis: The concentration of this compound that inhibits 50% of the calcium influx (IC₅₀) is determined. A study showed that this compound was 70 times less potent than verapamil in inhibiting calcium influx in rat isolated aorta.[10]

Signaling Pathways

The cardiovascular effects of this compound are a direct consequence of its ability to reduce intracellular calcium concentrations. In vascular smooth muscle, this leads to reduced activation of myosin light chain kinase and subsequent vasodilation. A similar, though more complex, process occurs in cardiac myocytes, affecting contractility and electrical activity. While specific signaling pathways for this compound are not extensively detailed beyond its primary action on L-type calcium channels, it is understood to modulate downstream calcium-dependent signaling cascades. For instance, verapamil, a related compound, has been shown to influence pathways like JAK2/STAT3 in the context of myocardial ischemia/reperfusion injury.[16]

Conclusion

This compound is a potent calcium channel blocker with significant effects on the cardiovascular system. Its pharmacodynamic profile, characterized by vasodilation, negative chronotropic and dromotropic effects, and cardioprotective actions in ischemic conditions, has been demonstrated in a variety of preclinical and clinical models. The data summarized in this guide highlight the key quantitative effects of this compound and provide an overview of the experimental methodologies used to elucidate its cardiovascular properties. This information serves as a valuable resource for researchers and professionals involved in the development of cardiovascular therapeutics.

References

- 1. The mechanism of action of calcium antagonists relative to their clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Calcium antagonists. Clinical use in the treatment of arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound--a new calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Calcium channel regulation in vascular smooth muscle cells: Synergistic effects of statins and calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Verapamil hydrochloride: pharmacological properties and role in cardiovascular therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acute and long-term hemodynamic effects of this compound at rest and during exercise in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Electrophysiology of this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of the fast Na+ inward current by the Ca2+ channel blocker this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cardiovascular effects of this compound (Ro 11-1781), a new calcium-entry blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of calcium entry blockers on blood pressure and vasoconstrictor responses to alpha-1 adrenoceptor stimulation in conscious spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound, a new calcium antagonist: hemodynamic effects in patients with acute myocardial infarction [pubmed.ncbi.nlm.nih.gov]

- 12. Antiarrhythmic and haemodynamic effects of this compound, a new calcium antagonist, during coronary artery occlusion and reperfusion in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Electrophysiologic changes after this compound in coronary and noncoronary patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effect of this compound on canine myocardial infarct size - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Verapamil attenuates myocardial ischemia/reperfusion injury by inhibiting apoptosis via activating the JAK2/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Effects of Tiapamil on Myocardial Contractility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiapamil is a calcium channel antagonist classified as a phenylalkylamine, similar to verapamil (B1683045). It is recognized for its vasodilatory and antiarrhythmic properties. A critical aspect of its pharmacological profile for cardiovascular applications is its effect on myocardial contractility. This technical guide provides an in-depth overview of the in vitro effects of this compound on the contractile function of the heart muscle, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways and experimental workflows.

Core Mechanism of Action: L-Type Calcium Channel Blockade

This compound's primary mechanism of action on myocardial contractility stems from its function as a calcium antagonist. It inhibits the influx of calcium ions (Ca²⁺) into cardiac muscle cells by blocking L-type calcium channels, also known as dihydropyridine (B1217469) receptors (DHPR). This reduction in intracellular calcium availability directly impacts the excitation-contraction coupling process, leading to a modulation of the force of contraction. The inhibitory effects of this compound on calcium-induced contractions have been demonstrated in various isolated organ preparations, including cardiac muscle. These effects can be overcome by increasing the extracellular calcium concentration, confirming a competitive antagonism at the calcium channel.[1]

Quantitative Analysis of In Vitro Myocardial Contractility

The negative inotropic effects of this compound have been quantified in studies using isolated myocardial tissues. A key study by Harada et al. (1982) provides crucial dose-response data on the depression of contractility.

| Tissue Preparation | Parameter | This compound | Verapamil | Potency Ratio (this compound:Verapamil) | Reference |

| Isolated Rabbit Left Atrium | ED₅₀ (Depression of Contractility) | 3.3 x 10⁻⁵ M | 1 x 10⁻⁶ M | 1:33 | [2] |

| Isolated Rabbit Right Ventricular Papillary Muscle | ED₅₀ (Depression of Contractility) | 1.8 x 10⁻⁵ M | 1 x 10⁻⁶ M | 1:18 | [2] |

Table 1: Comparative ED₅₀ Values of this compound and Verapamil on Myocardial Contractility in a Rabbit Model [2]

Experimental Protocols

Isolated Papillary Muscle Preparation for Myocardial Contractility Studies

This protocol is based on the methodology described in studies investigating the effects of calcium channel blockers on myocardial contractility.[2][3]

Objective: To measure the isometric contractile force of an isolated papillary muscle and assess the inotropic effects of this compound.

Materials:

-

Animal Model: New Zealand white rabbits

-

Tissue: Right ventricular papillary muscle

-

Organ Bath System with temperature control, oxygenation, and electrical stimulation capabilities

-

Force-displacement transducer

-

Data acquisition system

-

Krebs-Henseleit solution (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11. Gassed with 95% O₂ and 5% CO₂.

Procedure:

-

Animal Euthanasia and Heart Excision: The rabbit is euthanized according to institutional guidelines. The heart is rapidly excised and placed in cold, oxygenated Krebs-Henseleit solution.

-

Papillary Muscle Dissection: The right ventricle is opened, and a suitable papillary muscle is carefully dissected, keeping a portion of the ventricular wall and the chordae tendineae intact for mounting.

-

Mounting the Preparation: The ventricular wall end of the muscle is fixed to a muscle holder, and the tendinous end is connected to a force-displacement transducer using a silk thread. The preparation is then mounted in an organ bath containing oxygenated Krebs-Henseleit solution maintained at 37°C.

-

Equilibration: The muscle is allowed to equilibrate for at least 60 minutes under a resting tension (preload) that elicits approximately 90% of the maximal contractile force.

-

Electrical Stimulation: The muscle is stimulated with square-wave pulses of 5 ms (B15284909) duration at a frequency of 1 Hz, with the voltage set at 1.5 times the threshold required to elicit a maximal contractile response.

-

Data Recording: Isometric contractions are recorded using the data acquisition system. Baseline contractile force is established.

-

Drug Administration: this compound is added to the organ bath in a cumulative concentration-response manner. The contractile force is allowed to stabilize at each concentration before the next addition.

-

Data Analysis: The percentage change in contractile force from baseline is calculated for each concentration of this compound to determine the dose-response relationship and the ED₅₀ value.

Isolated Cardiomyocyte Contractility Assay

This protocol outlines a general procedure for assessing the contractility of isolated cardiomyocytes, a common in vitro model.[4][5][6]

Objective: To measure the shortening of isolated cardiomyocytes as an index of contractility and to evaluate the effect of this compound.

Materials:

-

Animal Model: Adult rat or mouse

-

Collagenase solution for enzymatic digestion

-

Laminin-coated culture dishes or glass coverslips

-

Cell culture medium

-

IonOptix Myocyte Calcium and Contractility System (or similar video-based edge-detection system)

-

Field stimulator

-

This compound solutions of varying concentrations

Procedure:

-

Cardiomyocyte Isolation: Ventricular myocytes are isolated from the heart by enzymatic digestion using collagenase.

-

Cell Plating: The isolated, rod-shaped cardiomyocytes are plated on laminin-coated dishes and allowed to attach.

-

Experimental Setup: The dish is placed on the stage of an inverted microscope equipped with a video-based edge-detection system. The cells are superfused with a physiological salt solution at 37°C.

-

Baseline Contractility: A single cardiomyocyte is selected, and its sarcomere length or cell length is monitored. The cell is field-stimulated at a physiological frequency (e.g., 1 Hz). Baseline parameters such as peak shortening, time to peak shortening, and time to 90% relaxation are recorded.

-

This compound Perfusion: The superfusion solution is switched to one containing a known concentration of this compound.

-

Data Recording and Analysis: The contractile parameters are recorded until a steady-state effect of the drug is observed. This is repeated for a range of this compound concentrations to construct a dose-response curve.

Signaling Pathways and Experimental Workflow

Signaling Pathway of this compound's Effect on Myocardial Contractility

The following diagram illustrates the molecular cascade of excitation-contraction coupling in a cardiomyocyte and the point of intervention by this compound.

Caption: this compound's mechanism of action on myocardial excitation-contraction coupling.

Experimental Workflow for In Vitro Myocardial Contractility Assay

The diagram below outlines the typical workflow for assessing the effect of a compound like this compound on isolated cardiac tissue.

References

- 1. karger.com [karger.com]

- 2. Negative inotropic effects of this compound (Ro11-1781) and verapamil in rabbit myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Contractility Measurements on Isolated Papillary Muscles for the Investigation of Cardiac Inotropy in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measuring Cardiomyocyte Contractility and Calcium Handling In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Measuring Cardiomyocyte Contractility and Calcium Handling In Vitro | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

Electrophysiological Properties of Tiapamil in Cardiac Tissue: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiapamil, a phenylalkylamine derivative, is a calcium channel antagonist with a complex electrophysiological profile that also includes effects on sodium channels. This technical guide provides a comprehensive overview of the electrophysiological properties of this compound in cardiac tissue. It summarizes key findings on its mechanism of action, its effects on cardiac action potentials and ion channels, and its antiarrhythmic properties. This document is intended to serve as a resource for researchers and professionals involved in cardiovascular drug discovery and development.

Introduction

This compound is a structural analogue of verapamil (B1683045) and is classified as a calcium channel blocker. Its primary therapeutic indications have been in the management of angina pectoris and hypertension. However, its electrophysiological effects suggest a broader potential in the treatment of cardiac arrhythmias. This guide delves into the cellular and tissue-level electrophysiological characteristics of this compound, providing a detailed analysis of its interactions with cardiac ion channels and the resulting functional consequences.

Mechanism of Action

This compound's primary mechanism of action is the blockade of L-type calcium channels (Ca_v1.2), which are crucial for cardiac myocyte contraction and for the propagation of electrical impulses in the sinoatrial (SA) and atrioventricular (AV) nodes. As a phenylalkylamine, this compound is believed to bind to a receptor site within the pore of the L-type calcium channel, likely involving the IIIS6 and IVS6 transmembrane segments. This binding is state-dependent, with a higher affinity for open and inactivated channels.

In addition to its calcium channel blocking activity, this compound has been shown to inhibit the fast sodium inward current (I_Na), an effect that is frequency- or use-dependent. This suggests that this compound preferentially binds to sodium channels during periods of high activity, a characteristic of many Class I antiarrhythmic drugs.

Signaling Pathway of this compound in Cardiomyocytes

Figure 1: Proposed signaling pathway of this compound in a cardiomyocyte.

Electrophysiological Effects on Cardiac Tissue

This compound exhibits a range of effects on the electrophysiological properties of different cardiac tissues.

Sinoatrial (SA) and Atrioventricular (AV) Nodes

Clinical studies have consistently demonstrated that this compound prolongs AV nodal conduction time. This is reflected in an increase in the P-R interval and the A-H interval on the surface electrocardiogram (ECG) and intracardiac recordings, respectively. This effect is a direct consequence of L-type calcium channel blockade in the AV node, which slows the upstroke of the action potential in these calcium-dependent tissues.

Atrial and Ventricular Myocardium

In atrial and ventricular myocytes, this compound's effects are twofold. The blockade of L-type calcium channels shortens the plateau phase (Phase 2) of the action potential, although this effect is generally modest. More significantly, its inhibition of the fast sodium inward current leads to a use-dependent decrease in the maximum upstroke velocity (V_max) of the action potential (Phase 0). This effect is more pronounced at higher heart rates and can contribute to the termination of tachyarrhythmias by slowing conduction in rapidly firing tissue.

Antiarrhythmic Properties

This compound has demonstrated efficacy against both supraventricular and ventricular arrhythmias. In patients with atrial fibrillation, it has been shown to reduce the ventricular rate.[1] Its ability to terminate re-entrant supraventricular tachycardias is attributed to its depressant effect on AV nodal conduction. The antiarrhythmic effect in ventricular arrhythmias is likely due to the use-dependent block of sodium channels, which can suppress ectopic foci and interrupt re-entrant circuits.

Quantitative Data on Ion Channel Effects

The following tables summarize the available quantitative data on the effects of this compound on cardiac ion channels. Data for the related phenylalkylamine, verapamil, is included for comparison where specific data for this compound is not available.

Table 1: Effect of this compound on Cardiac Sodium Channels

| Ion Channel | Current | Species/Tissue | IC₅₀ | Stimulation Frequency | Reference |

| Na_v1.5 | I_Na | Guinea-pig papillary muscle | 7 x 10⁻⁵ M | 1 Hz | [2] |

Table 2: Effects of Verapamil on Cardiac Calcium and Potassium Channels (for comparison)

| Ion Channel | Current | Species/Tissue | IC₅₀ | Reference |

| Ca_v1.2 | I_Ca,L | Human cardiac muscle | ~1 µM | [3] |

| hERG | I_Kr | HEK293 cells | 143.0 nM | [4] |

Experimental Protocols

Detailed experimental protocols for the electrophysiological investigation of this compound are not extensively published. However, the following sections describe the general methodologies that would be employed for such studies.

Patch-Clamp Electrophysiology

This technique is the gold standard for studying the effects of a compound on individual ion channels.

-

Cell Preparation: Cardiomyocytes are enzymatically isolated from animal hearts (e.g., guinea pig, rabbit) or human cardiac tissue. Alternatively, human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) can be used.

-

Recording Configuration: The whole-cell patch-clamp configuration is typically used to record ionic currents.

-

Voltage-Clamp Protocols: Specific voltage protocols are applied to isolate and measure the currents from different ion channels (e.g., I_Na, I_Ca,L, I_Kr). To study use-dependency, a train of depolarizing pulses at varying frequencies is applied.

-

Data Analysis: The recorded currents are analyzed to determine the concentration-response relationship and calculate the IC₅₀ value for the compound's effect on each channel.

Figure 2: General workflow for a patch-clamp experiment.

Langendorff-Perfused Heart

This ex vivo model allows for the study of a drug's effects on the entire heart in a controlled environment.

-

Heart Preparation: The heart is excised from an animal (e.g., rabbit, guinea pig) and mounted on a Langendorff apparatus.

-

Perfusion: The heart is retrogradely perfused through the aorta with an oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).

-

Drug Administration: this compound is added to the perfusate at desired concentrations.

-

Data Acquisition: Various parameters can be measured, including:

-

Electrocardiogram (ECG) to assess heart rate and conduction intervals (P-R, QRS, QT).

-

Monophasic action potentials (MAPs) to record action potential duration and shape from the epicardial surface.

-

Intraventricular pressure to measure contractility.

-

-

Arrhythmia Induction: Arrhythmias can be induced by programmed electrical stimulation or by perfusion with pro-arrhythmic agents to assess the antiarrhythmic efficacy of this compound.

Microelectrode Array (MEA)

MEAs provide a platform for non-invasive, long-term recording of extracellular field potentials from a network of cardiomyocytes.

-

Cell Culture: Cardiomyocytes (typically hiPSC-CMs) are cultured on the MEA plate, forming a spontaneously beating syncytium.

-

Recording: The electrodes in the array detect the extracellular field potentials generated by the beating cardiomyocytes.

-

Drug Application: this compound is added to the culture medium.

-

Data Analysis: The recorded field potentials are analyzed to determine changes in beat rate, field potential duration (an indicator of action potential duration), and conduction velocity across the cell layer. This method is particularly useful for assessing pro-arrhythmic risk and conduction abnormalities.

Discussion and Future Directions

This compound is a calcium channel antagonist with a multifaceted electrophysiological profile. Its primary action of blocking L-type calcium channels is responsible for its negative chronotropic and dromotropic effects, making it effective in controlling the ventricular response in supraventricular tachycardias. The additional property of use-dependent sodium channel blockade provides a mechanistic basis for its efficacy in ventricular arrhythmias.

A significant gap in the current understanding of this compound's electrophysiology is the lack of precise quantitative data on its potency at different ion channels, particularly the L-type calcium channel and the hERG potassium channel. Future research should focus on determining the IC₅₀ values for this compound on these channels using modern electrophysiological techniques such as automated patch-clamp. Such data is crucial for a comprehensive assessment of its therapeutic potential and safety profile, especially concerning the risk of pro-arrhythmia.

Furthermore, detailed investigations into the molecular determinants of this compound's binding to both calcium and sodium channels would provide valuable insights for the design of more selective and potent antiarrhythmic agents. The use of hiPSC-CMs in conjunction with MEA technology offers a promising platform for high-throughput screening and detailed characterization of the electrophysiological effects of this compound and its analogues.

Conclusion

This compound exhibits a unique combination of calcium and sodium channel blocking properties that contribute to its antiarrhythmic effects. While its clinical use has been primarily focused on its cardiovascular hemodynamic effects, a deeper understanding of its electrophysiological actions may reveal new therapeutic opportunities in the management of cardiac arrhythmias. Further research is warranted to fully elucidate its quantitative ion channel pharmacology and to explore its potential in modern arrhythmia management strategies.

References

- 1. Mechanisms of use-dependent block of sodium channels in excitable membranes by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Langendorff heart - Wikipedia [en.wikipedia.org]

- 4. Mechanism of block and identification of the verapamil binding domain to HERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Tiapamil's Calcium Channel Blockade: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiapamil is a phenylalkylamine derivative that acts as a calcium channel blocker.[1] It is recognized for its effects on the cardiovascular system, primarily through the inhibition of voltage-gated L-type calcium channels.[2] A thorough in vitro characterization is essential to understand its mechanism of action, potency, and selectivity, providing a foundation for its therapeutic applications and further drug development. This guide details the key experimental protocols and data interpretation for the in vitro assessment of this compound's calcium channel blocking properties.

Quantitative Data Summary

The following table summarizes the available quantitative data for the in vitro effects of this compound. It is important to note that while this compound's primary therapeutic action is the blockade of L-type calcium channels, it also exhibits effects on other ion channels at different concentrations.

| Parameter | Value | Channel/Preparation | Comments |

| IC50 | 7 x 10⁻⁵ M (70 µM) | Fast Na⁺ Inward Current (Guinea-pig papillary muscle) | This indicates an inhibitory effect on sodium channels at higher concentrations.[3] |

| Threshold Concentration for ICa Block | 1 µM | L-type Calcium Current (ICa) (Isolated smooth muscle cells) | The minimum concentration at which a reduction in calcium current is observed.[4] |

| Concentration for Complete ICa Block | 0.5 mM | L-type Calcium Current (ICa) (Isolated smooth muscle cells) | The concentration at which the calcium current is completely inhibited.[4] |

Experimental Protocols

Electrophysiological Assessment of L-type Calcium Channel Blockade

The whole-cell patch-clamp technique is the gold standard for characterizing the effects of a compound on ion channel function. This method allows for the direct measurement of the calcium current (ICa) through L-type calcium channels in isolated cells.

Objective: To determine the concentration-dependent inhibition of L-type calcium currents by this compound and to characterize the voltage- and use-dependence of the block.

Cell Preparation:

-

Use a cell line stably expressing the human L-type calcium channel α1c subunit (CaV1.2), such as HEK293 cells, or primary cells endogenously expressing L-type calcium channels (e.g., isolated ventricular myocytes or smooth muscle cells).

-

Culture cells to 70-80% confluency on glass coverslips.

Solutions:

-

External Solution (in mM): 135 tetraethylammonium (B1195904) chloride (TEA-Cl), 10 BaCl₂ (as the charge carrier to avoid calcium-dependent inactivation), 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with TEA-OH.

-

Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH.

Patch-Clamp Protocol:

-

Transfer a coverslip with adherent cells to the recording chamber on an inverted microscope.

-

Perfuse the chamber with the external solution.

-

Fabricate patch pipettes from borosilicate glass with a resistance of 2-5 MΩ when filled with the internal solution.

-

Approach a single cell with the pipette and form a gigaohm seal (>1 GΩ) on the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -80 mV.

-

Apply a series of depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments for 200 ms) to elicit L-type calcium currents.

-

Establish a stable baseline recording of the peak inward current.

-

Perfuse the chamber with increasing concentrations of this compound (e.g., 1 µM to 100 µM) and record the current at each concentration until a steady-state block is achieved.

-

To assess use-dependence, apply a train of depolarizing pulses (e.g., to 0 mV for 100 ms (B15284909) at frequencies of 0.1, 1, and 5 Hz) in the presence and absence of this compound.

-

To assess voltage-dependence, measure the block at different holding potentials (e.g., -80 mV and -40 mV).

Data Analysis:

-

Measure the peak inward current amplitude at each voltage step before and after the application of this compound.

-

Construct concentration-response curves by plotting the percentage of current inhibition against the logarithm of the this compound concentration.

-

Fit the data to a Hill equation to determine the IC50 value.

-

Analyze the reduction in current amplitude with successive pulses in a train to quantify use-dependent block.

Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor or channel. In this case, a competition binding assay is performed to measure the ability of this compound to displace a known radiolabeled L-type calcium channel antagonist.

Objective: To determine the binding affinity (Ki) of this compound for the L-type calcium channel.

Materials:

-

Membrane preparations from a tissue or cell line with a high density of L-type calcium channels (e.g., rat heart or cerebral cortex).

-

Radioligand: [³H]-Nitrendipine, a high-affinity dihydropyridine (B1217469) antagonist.

-

Unlabeled competitor: this compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters and a cell harvester.

-

Scintillation counter.

Protocol:

-

Prepare a series of dilutions of unlabeled this compound.

-

In a 96-well plate, add a fixed concentration of [³H]-Nitrendipine (typically at its Kd concentration) to each well.

-

Add the different concentrations of this compound to the wells. Include wells with only the radioligand (total binding) and wells with the radioligand and a high concentration of an unlabeled antagonist like nifedipine (B1678770) (non-specific binding).

-

Add the membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

Data Analysis:

-

Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a one-site competition binding equation to determine the IC50 of this compound.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Fluorescence-Based Calcium Influx Assay

This high-throughput assay measures changes in intracellular calcium concentration in response to depolarization, providing a functional assessment of calcium channel blockade.

Objective: To determine the inhibitory effect of this compound on depolarization-induced calcium influx.

Materials:

-

Cells expressing L-type calcium channels.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Pluronic F-127.

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Depolarization Buffer: Assay buffer with a high concentration of KCl (e.g., 50 mM).

-

A fluorescence plate reader with an injection system.

Protocol:

-

Seed cells in a black-walled, clear-bottom 96-well plate and grow to confluency.

-

Prepare a loading solution of the fluorescent calcium indicator (e.g., 2 µM Fluo-4 AM) with 0.02% Pluronic F-127 in assay buffer.

-

Remove the culture medium and add the loading solution to each well.

-

Incubate the plate at 37°C for 60 minutes in the dark.

-

Wash the cells with assay buffer to remove excess dye.

-

Add assay buffer containing various concentrations of this compound to the wells and incubate for 15-30 minutes.

-

Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Inject the depolarization buffer into the wells to activate the L-type calcium channels.

-

Record the fluorescence intensity over time.

Data Analysis:

-

Calculate the change in fluorescence (peak fluorescence - baseline fluorescence) for each well.

-

Determine the percentage of inhibition of the calcium influx for each this compound concentration relative to the control (no drug).

-

Construct a concentration-response curve and calculate the IC50 value.

Visualizations

Signaling Pathways and Mechanisms

Caption: L-type calcium channel activation and downstream signaling pathways.

Caption: Principle of use-dependent block by phenylalkylamines like this compound.

Caption: Workflow for the in vitro characterization of this compound.

References

- 1. This compound--a new calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. Inhibition of the fast Na+ inward current by the Ca2+ channel blocker this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound reduces the calcium inward current of isolated smooth muscle cells. Dependence on holding potential and pulse frequency - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery of Tiapamil as a verapamil congener

An In-Depth Technical Guide to the Discovery of Tiapamil as a Verapamil (B1683045) Congener

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound, a structural analogue of verapamil, was developed as part of the ongoing research into phenylalkylamine calcium channel blockers. This guide provides a detailed technical overview of its discovery, comparative pharmacology with verapamil, and the experimental methodologies used in its evaluation. Quantitative data from preclinical and clinical studies are presented in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a comprehensive understanding for researchers and drug development professionals.

Introduction

The discovery of verapamil as the first clinically effective calcium channel blocker marked a significant milestone in cardiovascular medicine.[1] This led to extensive structure-activity relationship (SAR) studies to develop congeners with potentially improved therapeutic profiles.[2] this compound (also known as dimeditiapramine) emerged from this research as a derivative of verapamil, exhibiting a distinct pharmacological profile.[3][4] This technical guide delves into the core scientific aspects of this compound's discovery and development, with a focus on its relationship to verapamil.

Discovery and Chemical Synthesis